(2R,|AR)-GC376
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C₂₁H₃₀N₃NaO₈S |
|---|---|
Molecular Weight |
507.53 |
IUPAC Name |
sodium;(2R)-1-hydroxy-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m1./s1 |
InChI Key |
BSPJDKCMFIPBAW-LJEYKDQBSA-M |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Synonyms |
(2R,(beta)R)-GC376 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide
Abstract
The recurrent emergence of pathogenic coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, underscores the urgent need for broad-spectrum antiviral agents that can be rapidly deployed against existing and future threats. GC376, a dipeptidyl bisulfite adduct prodrug, has emerged as a potent and promising inhibitor of a wide range of coronaviruses. This technical guide provides a comprehensive overview of GC376, detailing its mechanism of action, in vitro and in vivo efficacy, structural basis of inhibition, and resistance profile. By synthesizing key experimental findings and providing detailed methodologies, this document serves as a critical resource for professionals engaged in the research and development of pan-coronavirus therapeutics.
The Strategic Imperative for a Pan-Coronavirus Antiviral
The Coronaviridae family of viruses poses a persistent threat to global public health and economic stability. Within the last two decades, the world has faced three major outbreaks caused by novel coronaviruses.[1] The high mortality and infection rates associated with these pathogens necessitate the development of antiviral countermeasures that are not only effective against the currently circulating strains but also possess broad activity against future emergent coronaviruses.
The viral main protease (Mpro), also known as the 3C-like protease (3CLpro), represents a premier target for such broad-spectrum antiviral design. This enzyme is essential for viral replication and is highly conserved across the Coronaviridae family.[2][3] GC376, a preclinical protease inhibitor, has demonstrated significant potential in this arena, showing potent activity against numerous coronaviruses in both cell culture and animal models.[2][3]
Mechanism of Action: Covalent Inhibition of the Main Protease (Mpro)
The foundation of GC376's broad-spectrum activity lies in its targeted inhibition of the coronavirus main protease.
The Critical Role of Mpro in Viral Replication
Coronaviruses synthesize their non-structural proteins as large polyproteins (pp1a and pp1ab), which must be cleaved into individual, functional proteins to form the viral replication and transcription complex. Mpro is responsible for mediating the majority of these cleavage events.[2][4] Its activity is absolutely essential for the viral life cycle, making it an ideal therapeutic target.[3][5]
A Prodrug Strategy for Covalent Modification
GC376 is a bisulfite adduct prodrug that, upon administration, converts to its active aldehyde form, GC373.[6] This dipeptidyl aldehyde is designed to mimic the substrate of Mpro. The aldehyde "warhead" of GC373 forms a reversible covalent bond with the nucleophilic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) within the enzyme's catalytic dyad.[6][7] This results in the formation of a hemithioacetal, which effectively blocks the active site and halts proteolytic activity.[6]
The rationale for targeting this specific mechanism is twofold:
-
Causality: The covalent bond provides a potent and durable inhibition of the enzyme, leading to a more profound and sustained antiviral effect compared to non-covalent inhibitors.
-
Broad-Spectrum Potential: The active site of Mpro is highly conserved across diverse coronaviruses, meaning an inhibitor designed to fit this site is likely to be effective against multiple members of the virus family.[2]
In Vitro Efficacy: A Pan-Coronavirus Inhibitor
Extensive cell-based assays have validated the potent and broad-spectrum activity of GC376. It has demonstrated efficacy against highly pathogenic human coronaviruses as well as several animal and seasonal human coronaviruses.[1][8]
Quantitative Antiviral Activity
The antiviral potency of GC376 is typically measured by its 50% effective concentration (EC50), the concentration required to inhibit viral replication or cytopathic effect (CPE) by 50%. Studies have consistently shown EC50 values in the nanomolar to low-micromolar range across a variety of cell lines.[1][8]
| Virus Target | Cell Line | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 0.64 - 3.37 | [2][9] |
| SARS-CoV | Vero | ~1.20 | [1] |
| MERS-CoV | Vero | ~0.50 | [1] |
| HCoV-229E | Huh-7 | ~1.40 | [1] |
| HCoV-OC43 | HCT-8 | ~3.30 | [1] |
| HCoV-NL63 | LLC-MK2 | ~0.10 | [1][8] |
| FIPV | CRFK | 0.20 | [10] |
| PEDV | Vero | ~0.90 | [2] |
Note: EC50 values can vary depending on the specific cell line, viral strain, and assay conditions.
Dual Mechanism of Action
Intriguingly, some studies suggest GC376 possesses a dual mechanism of action, particularly in certain cell types like Vero cells.[1][8] In addition to inhibiting the viral Mpro, it has been found to inhibit the host cell protease Cathepsin L.[1][11] Since some coronaviruses utilize Cathepsin L for entry into the host cell, this dual inhibition could provide an additional layer of antiviral activity, though the primary mechanism remains the potent inhibition of Mpro.[1][11]
Experimental Protocol: Viral Yield Reduction Assay
This protocol provides a self-validating system to quantify the inhibitory effect of a compound on the production of infectious virus particles.
Objective: To determine the EC50 of GC376 against a target coronavirus.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24-well plates at a density that will result in a 90-95% confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of GC376 in cell culture medium, starting from a high concentration (e.g., 50 µM). Include a "no-drug" vehicle control.
-
Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with the target coronavirus at a low multiplicity of infection (MOI) of 0.01. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS). Add the prepared serial dilutions of GC376 (or vehicle control) to the corresponding wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours), or until the vehicle control wells show significant cytopathic effect (CPE).
-
Harvesting: At the end of the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.
-
Titration of Viral Yield: Quantify the amount of infectious virus in each supernatant sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the viral titer (plaque-forming units/mL or TCID50/mL) against the log concentration of GC376. Use a non-linear regression model (e.g., dose-response-inhibition) to calculate the EC50 value.
-
Cytotoxicity Control: In a parallel plate with uninfected cells, apply the same serial dilutions of GC376 to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be calculated to assess the compound's therapeutic window. A high SI is desirable.[12]
In Vivo Efficacy: Validation in Animal Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. GC376 has been evaluated in several animal models, most notably for Feline Infectious Peritonitis (FIP) and COVID-19.
Pioneering Success in Feline Infectious Peritonitis (FIP)
The most compelling early evidence for GC376's in vivo efficacy comes from its use in treating FIP, a highly fatal disease in cats caused by a feline coronavirus.[2][6]
-
Experimental and Field Studies: Multiple studies demonstrated that treatment with GC376 could lead to the reversal of clinical signs and remission in cats with both naturally occurring and experimentally induced FIP.[6][13]
-
Causality & Significance: This success was a landmark achievement, providing the first strong proof-of-concept that a 3CLpro inhibitor could be a viable therapeutic for a systemic coronavirus infection in a relevant animal model.[14] It laid the groundwork for investigating GC376 against human coronaviruses.
Efficacy in SARS-CoV-2 Mouse Models
Following the emergence of SARS-CoV-2, GC376 was evaluated in the K18-hACE2 transgenic mouse model, which expresses the human ACE2 receptor and supports robust viral replication.[15][16]
-
Key Findings: While treatment with GC376 did not always improve overall survival in mice challenged with a high dose of the virus, it consistently demonstrated clear antiviral effects.[15][16] Treated mice showed significantly lower viral loads, milder tissue lesions in the lungs and brain, and reduced inflammation compared to vehicle-treated controls.[15][17]
-
Neurological Protection: Notably, a significant reduction in viral titers—up to a 5-log reduction in some cases—was observed in the brains of GC376-treated mice.[15] This is highly relevant given the neurological complications sometimes associated with severe COVID-19.
-
Pharmacokinetic Optimization: Further studies using deuterated variants of GC376, designed to improve its metabolic stability and pharmacokinetic profile, demonstrated increased survival in mice with a fatal SARS-CoV-2 infection.[18][19] This highlights a clear path for optimizing the compound for therapeutic use.
| Animal Model | Virus | Dose & Administration | Key Outcomes | Reference(s) |
| Cat | Feline Coronavirus (FIPV) | 15 mg/kg, SC, q12h | Reversal of clinical signs, remission of fatal disease. | [6][13] |
| K18-hACE2 Mouse | SARS-CoV-2 | 20-40 mg/kg/day, IP | Reduced viral loads (lung & brain), milder pathology, reduced inflammation. | [15][17] |
| K18-hACE2 Mouse | SARS-CoV-2 | (Deuterated variants) | Reduced viral load and improved survival in a lethal infection model. | [18][19] |
Structural Basis for Broad-Spectrum Inhibition
X-ray crystallography has provided atomic-level insights into how GC376 (in its active GC373 form) binds to and inhibits the Mpro of different coronaviruses, including FIPV and SARS-CoV-2.[4][6]
-
Covalent Linkage: Crystal structures confirm that the inhibitor forms a covalent hemithioacetal linkage with the catalytic cysteine (Cys144 in FIPV, Cys145 in SARS-CoV-2) in the S1' pocket of the active site.[6]
-
Key Interactions: The dipeptidyl body of the inhibitor occupies the substrate-binding pockets (S1, S2, etc.) of the enzyme, forming a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. The γ-lactam at the P1 position fits snugly into the S1 pocket, while the benzyl group at P2 occupies the hydrophobic S2 pocket.[4][6]
-
Structural Rationale for Efficacy: These structural studies validate the design of GC376 as a peptidomimetic inhibitor and explain its high affinity. Comparing the structures of Mpro from different coronaviruses bound to GC373 reveals subtle differences that can account for variations in inhibitory potency, providing a roadmap for future structure-guided drug design.[6]
Resistance Profile and Combination Strategies
The potential for antiviral resistance is a critical consideration for any therapeutic.
-
Resistance Mutations: Studies have shown that prolonged exposure to Mpro inhibitors can lead to the selection of resistant viral mutants.[20] Resistance to GC376 has been associated with mutations in the Mpro enzyme itself or, more distantly, in the Mpro cleavage sites within the viral polyprotein, which can alter the efficiency of processing.[20][21]
-
Cross-Resistance: Some mutations selected by other Mpro inhibitors, such as nirmatrelvir, have demonstrated cross-resistance to GC376.[21]
-
Mitigating Resistance: The primary strategy to combat resistance is combination therapy. Combining drugs with different mechanisms of action can create a higher genetic barrier to resistance. The combined use of GC376 (an Mpro inhibitor) with a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), such as remdesivir or its parent nucleoside GS-441524, has been shown to produce additive or synergistic effects against SARS-CoV-2.[2][9][22] This approach targets two distinct, essential viral enzymes, making it significantly more difficult for the virus to develop resistance to both simultaneously.
Conclusion and Future Directions
GC376 stands as a pioneering broad-spectrum coronavirus inhibitor. Its well-defined mechanism of action, potent in vitro activity against a wide range of coronaviruses, and validated in vivo efficacy in relevant animal models make it a highly valuable lead compound.[2][15] The lessons learned from its development, from the initial success in treating feline infectious peritonitis to its evaluation against SARS-CoV-2, provide a crucial framework for the future of pan-coronavirus drug discovery.
Future efforts should focus on:
-
Clinical Development: Advancing GC376 or its optimized analogs into human clinical trials to evaluate safety and efficacy.[12][19]
-
Pharmacokinetic Enhancement: Further exploration of chemical modifications, such as deuteration, to improve the drug's metabolic stability and bioavailability for clinical use.[18]
-
Combination Regimens: Systematic evaluation of combination therapies with other classes of antivirals to enhance efficacy and mitigate the risk of resistance.
GC376 and its derivatives represent a critical tool in our arsenal, holding the potential to provide a first line of defense against the inevitable emergence of future coronavirus threats.
References
-
Fu, L., Ye, F., Feng, Y., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature Communications. [Link]
-
Chun, K., et al. (2021). Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model. bioRxiv. [Link]
-
Ma, C., Sacco, M. D., Hurst, B., et al. (2021). Boceprevir, Calpain Inhibitors II and XII, and GC-376 Have Broad-Spectrum Antiviral Activity against Coronaviruses. ACS Infectious Diseases. [Link]
-
Wikipedia. (n.d.). GC376. Wikipedia. [Link]
-
Sivakamaran, S., et al. (2022). Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant. bioRxiv. [Link]
-
Anivive Lifesciences. (2020). Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA. PR Newswire. [Link]
-
Lu, J., Chen, S. A., Khan, M. B., et al. (2022). Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers in Chemistry. [Link]
-
Sharun, K., et al. (2020). Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis. Veterinary Quarterly. [Link]
-
News-Medical.Net. (2021). Antiviral compound GC-376 shows efficacy against SARS-CoV-2 in vivo. [Link]
-
Anivive Lifesciences Inc. (2021). Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment. PR Newswire. [Link]
-
Kim, Y., et al. (2021). Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection. Proceedings of the National Academy of Sciences. [Link]
-
FirstWord Pharma. (2021). Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment. [Link]
-
Rothan, H. A., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology. [Link]
-
Iketani, S., et al. (2023). SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376. Science Translational Medicine. [Link]
-
Kim, Y., et al. (2012). Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses. Journal of Virology. [Link]
-
FIP Warriors CZ/SK. (n.d.). GC376. [Link]
-
Wang, Y., Li, P., Lavrijsen, M., et al. (2022). Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions. Archives of Virology. [Link]
-
Armbrust, T., et al. (2021). Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model. Nature Scientific Reports. [Link]
-
RCSB PDB. (2022). 7SMV: Crystallization of feline coronavirus Mpro with GC376 reveals mechanism of inhibition. [Link]
-
Al-Tammemi, A. B., et al. (2023). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Viruses. [Link]
-
Wang, Z., et al. (2022). Adaptive Mutation in the Main Protease Cleavage Site of Feline Coronavirus Renders the Virus More Resistant to Main Protease Inhibitors. Microbiology Spectrum. [Link]
-
Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. ResearchGate. [Link]
-
Liu, H., et al. (2021). The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract. Emerging Microbes & Infections. [Link]
-
Sharun, K., et al. (2020). Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis. ResearchGate. [Link]
-
Ullah, S., & Jakaria, M. (2021). Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Frontiers in Molecular Biosciences. [Link]
-
Taylor, N. P. (2020). Cats point the way to potential COVID-19 remedies. Fierce Biotech. [Link]
-
Liu, H., et al. (2021). The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract. PMC. [Link]
-
Li, X., et al. (2022). Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis. Frontiers in Veterinary Science. [Link]
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Optimizing the Covalent Warhead: A Technical Guide to the SAR of GC376 and Derivatives
Executive Summary & Mechanistic Foundation
GC376 represents a pivotal class of peptidomimetic inhibitors targeting the 3C-like protease (3CLpro, or Mpro), the main protease essential for the replication of coronaviruses (including SARS-CoV-2, MERS-CoV, and FIPV).[1][2]
Chemically, GC376 is a bisulfite adduct prodrug .[1][2][3][4] Upon dissolution in aqueous media, it releases the active aldehyde form (GC373 ), which acts as a reversible covalent inhibitor. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing researchers with the rationale required for hit-to-lead optimization.
Mechanism of Action: The Cysteine Trap
The efficacy of GC376 relies on a specific nucleophilic attack by the catalytic Cysteine 145 (in SARS-CoV-2) or Cysteine 144 (in FIPV) within the protease active site.
-
Recognition: The peptidomimetic backbone fits into the S1, S2, and S3 substrate-binding pockets.
-
Attack: The thiolate anion of Cys145 attacks the carbonyl carbon of the GC373 aldehyde.
-
Complexation: A thiohemiacetal covalent bond is formed, rendering the enzyme catalytically inert.
Figure 1: The conversion of prodrug GC376 to active GC373 and subsequent covalent inhibition of Mpro.[1][4][5][6][7]
The Pharmacophore: Structural Dissection (SAR)
The SAR of GC376 is defined by four critical regions: the Warhead, P1, P2, and P3/Cap. Modifications here dictate potency (IC50), permeability, and metabolic stability.
The Warhead (Covalent Trap)
-
Aldehyde (GC373): Highly potent but often suffers from poor pharmacokinetic (PK) properties due to rapid oxidation and low solubility.
-
Bisulfite Adduct (GC376): Improves solubility and shelf-stability. It acts as a reservoir, releasing the aldehyde in physiological pH.
-
Alternative Warheads:
-
Ketoamides: Offer a different hydrogen-bonding profile and slower off-rates (e.g., Telaprevir-like).
-
Nitriles (e.g., Nirmatrelvir):[4] Form a thioimidate adduct. Often more metabolically stable than aldehydes.
-
The P1 Site (S1 Pocket Recognition)
The S1 pocket of Mpro is highly conserved and requires a Glutamine (Gln) mimic to form a critical hydrogen bond with His163 .
-
GC376 Solution: A
-lactam ring (glutamine surrogate). -
SAR Insight: This lactam is non-negotiable for high affinity. Replacing it with a flexible glutamine side chain often reduces potency due to entropic penalties upon binding.
The P2 Site (Hydrophobic S2 Pocket)
The S2 pocket is a large, hydrophobic cavity (lined by Met49, Met165). This is the primary site for optimizing selectivity and potency.
-
GC376 Configuration: Contains a Leucine side chain.[5]
-
Optimization (Derivatives 11a/11b): Replacing Leucine with Cyclopropyl or Cyclohexylalanine (Cha) often increases potency by maximizing Van der Waals contacts within the S2 pocket.
-
Stereochemistry: The (S)-configuration is essential.
The P3/Cap Region (Solvent Exposure)
This region sits near the S3/S4 subsites and is solvent-exposed, allowing for diverse chemical modifications to improve drug-like properties (solubility, half-life).
-
GC376 Configuration: A Cbz (carboxybenzyl) group.
-
Optimization: Replacing the Cbz with heteroaromatic rings (e.g., Indole ) can improve cell permeability and potency (as seen in derivative 11a ).
Comparative Data: GC376 vs. Derivatives
The following table summarizes the inhibitory constants against SARS-CoV-2 Mpro, highlighting the impact of structural modifications.
| Compound | Structure / Modification | Warhead | IC50 (SARS-CoV-2 Mpro) | EC50 (Vero E6 Cells) | Key Reference |
| GC376 | P1: | Bisulfite | 0.03 - 0.19 | 0.70 - 3.37 | [Vuong et al., 2020] |
| GC373 | Active form of GC376 | Aldehyde | ~0.15 | ~0.9 | [Vuong et al., 2020] |
| 11a | P2: Cyclohexyl, P3: Indole | Aldehyde | 0.053 | 0.53 | [Fu et al., 2020] |
| 11b | P2: Cyclopropyl, P3: Indole | Aldehyde | 0.040 | 0.72 | [Fu et al., 2020] |
| Nirmatrelvir | P1: Lactam, P2: Dimethylcyclopropyl | Nitrile | 0.003 | 0.07 | [Comparison] |
Note: IC50 values are assay-dependent. Trends indicate that rigidifying P2 (Cyclohexyl/Cyclopropyl) and optimizing P3 (Indole) generally improves potency over the parent GC376.
Experimental Protocols
To validate SAR modifications, the following self-validating workflows are recommended.
FRET-Based Enzymatic Assay
This is the gold standard for determining IC50 values for Mpro inhibitors.
Reagents:
-
Enzyme: Recombinant SARS-CoV-2 Mpro (final conc: 20–50 nM).
-
Substrate: Fluorogenic peptide, e.g., Dabcyl-KTSAVLQSGFRKME-Edans (cleavage site between Q and S).
-
Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM EDTA, 1 mM DTT (DTT is critical to keep the catalytic Cys145 reduced).
Protocol:
-
Preparation: Dilute GC376/derivatives in DMSO. Prepare 8-point serial dilutions.
-
Pre-incubation: Mix 10
L of inhibitor with 50 L of Enzyme in Assay Buffer. Incubate for 30 minutes at RT. Why? Covalent inhibitors are time-dependent; pre-incubation ensures equilibrium. -
Initiation: Add 20
L of Substrate (final conc: 20 M). -
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % inhibition vs. log[Inhibitor] to derive IC50.
Differential Scanning Fluorimetry (DSF)
Used to confirm direct binding by measuring the thermal stabilization of the protein (
Protocol:
-
Mix Mpro (5
M) with Inhibitor (50 M) and SYPRO Orange dye (5x). -
Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Validation: GC376 typically shifts the melting temperature (
) of SARS-CoV-2 Mpro by >4°C (from ~50.9°C to ~55.2°C), confirming stabilization of the folded state.
Figure 2: The iterative optimization cycle for Mpro inhibitors.
References
-
Vuong, W., et al. (2020). "Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication."[8][9] Nature Communications.[8][9] Link[10]
-
Fu, L., et al. (2020). "Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease."[8][11] Nature Communications.[8][9] Link
-
Kim, Y., et al. (2012). "Broad-Spectrum Antivirals against 3C-Like Proteases of Enterovirus, Norovirus, and Coronavirus." Journal of Virology. Link
-
Ma, C., et al. (2020). "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease." Cell Discovery. Link
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Therapeutic Targeting of Caliciviral Proteases: A Technical Guide to GC376
Topic: Efficacy of GC376 against Caliciviruses and Noroviruses Content Type: Technical Guide / Whitepaper
Executive Summary
GC376 is a broad-spectrum antiviral small molecule originally designed to target the 3C-like protease (3CLpro) of Noroviruses (Caliciviridae) and subsequently applied with high efficacy against Coronaviruses (e.g., FIPV, SARS-CoV-2).[1][2][3] It functions as a bisulfite adduct prodrug that converts physiologically into the peptide aldehyde GC373.[1]
This guide provides a technical analysis of GC376’s efficacy profile, distinguishing its potent activity against Human Norovirus (HuNoV) and Murine Norovirus (MNV) from its reduced potency against Feline Calicivirus (FCV).[1] It includes validated experimental protocols for enzymatic and cellular assays, serving as a reference for drug development professionals.[1]
Part 1: Molecular Mechanism of Action
The Prodrug-to-Warhead Transition
GC376 is not the active inhibitor in its stable form.[1] It is a dipeptidyl bisulfite adduct designed to solve the solubility and bioavailability issues associated with peptide aldehydes.[1]
-
Prodrug Activation: Upon dissolution in aqueous media (physiological pH), the bisulfite group is eliminated, releasing the active aldehyde warhead (GC373).[1]
-
Target Recognition: The peptidomimetic backbone (typically Leu-Gln surrogate) mimics the substrate specificity of the viral 3CL protease, specifically the P1 and P2 positions.[1]
-
Covalent Inhibition: The aldehyde carbon undergoes a nucleophilic attack by the thiolate anion of the catalytic Cysteine residue (Cys139 in Norovirus; Cys144/145 in Coronaviruses) within the protease active site.[1]
-
Complex Formation: This results in the formation of a reversible hemithioacetal adduct , effectively blocking the active site and preventing the processing of the viral polyprotein.
Figure 1: Mechanism of Action. The conversion of prodrug GC376 to the active aldehyde GC373 blocks viral replication via covalent binding to the protease catalytic cysteine.
Part 2: Comparative Efficacy Profile
A critical distinction for researchers is that not all Caliciviruses respond equally to GC376.[1] While highly potent against Noroviruses (Genogroups I, II, and V), GC376 shows significantly reduced efficacy against Feline Calicivirus (FCV).[1]
Quantitative Efficacy Data
| Virus Family | Virus Strain | Target Enzyme | IC50 (Enzyme Assay) | EC50 (Cell Culture) | Host Cell System |
| Caliciviridae | Norwalk Virus (GI) | 3CLpro | 0.2 – 1.5 µM | N/A | HG23 Replicon |
| Caliciviridae | MD145 (GII) | 3CLpro | 0.2 – 1.5 µM | N/A | HG23 Replicon |
| Caliciviridae | Murine Norovirus (MNV-1) | 3CLpro | ~0.7 µM | 1.5 – 3.0 µM | RAW 264.7 |
| Caliciviridae | Feline Calicivirus (FCV) | 3CLpro | 18 – 35 µM | > 10 µM | CRFK |
| Coronaviridae | FIPV (Feline Coronavirus) | 3CLpro | 0.04 – 0.2 µM | 0.04 – 0.2 µM | CRFK |
*Note: HuNoV (GI/GII) does not grow in standard culture; EC50 values are derived from Replicon assays (HG23 cells) where values typically range from 0.5 to 5.0 µM depending on the specific replicon clone.[1]
The FCV Paradox
Despite belonging to the Caliciviridae family, FCV is structurally distinct in its protease substrate specificity compared to Noroviruses.
-
Insight: Researchers using FCV as a surrogate for Human Norovirus drug screening will observe false negatives for GC376-like compounds.[1]
-
Recommendation: Use Murine Norovirus (MNV) or the HG23 Replicon system for accurate potency evaluation of 3CLpro inhibitors intended for human application.[1]
Part 3: Experimental Frameworks
Protocol A: FRET-Based 3CL Protease Inhibition Assay
This assay quantifies the ability of GC376 to inhibit the cleavage of a fluorogenic substrate.[1]
Reagents:
-
Enzyme: Recombinant Norovirus 3CLpro (final conc: 50–100 nM).[1]
-
Substrate: DABCYL-Lys-Asp-Glu-Leu-Gln-Ser-Gly-Val-EDANS (FRET peptide).[1]
-
Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (or TCEP).
-
Critical Note: Avoid high concentrations of DTT (>2 mM) as thiols can react with the aldehyde warhead of GC373, reducing apparent potency.
-
Workflow:
-
Preparation: Dilute GC376 in DMSO to 100x stock.
-
Incubation: Mix 3CLpro with serial dilutions of GC376 in assay buffer. Incubate for 30 minutes at 37°C to allow prodrug conversion and binding.[1]
-
Initiation: Add FRET substrate (final conc: 20 µM).
-
Measurement: Monitor fluorescence continuously for 20–30 minutes (Ex: 360 nm, Em: 460 nm).
-
Analysis: Calculate initial velocity (
) and fit to the equation: [1]
Figure 2: FRET Assay Workflow. A standardized path for determining IC50 values of protease inhibitors.
Protocol B: HuNoV Replicon Assay (HG23 Cells)
Since HuNoV is difficult to culture, the HG23 replicon system (Huh-7 cells containing a stable Norwalk Virus RNA replicon) is the industry standard for cellular efficacy.[1]
Workflow:
-
Seeding: Plate HG23 cells at
cells/well in 96-well plates (DMEM + 10% FBS + G418). -
Compound Treatment: After 24h, remove media and add fresh media containing serial dilutions of GC376 (0.01 – 50 µM). Include 0.1% DMSO control.
-
Incubation: Incubate for 48 hours at 37°C/5% CO2.
-
RNA Extraction: Lyse cells and extract total RNA.
-
qRT-PCR: Quantify Norovirus genome using primers targeting the ORF1/ORF2 junction.[1] Normalize to
-actin.[1] -
Cytotoxicity Check: Run a parallel plate with MTT or CCK-8 assay to ensure viral reduction is not due to cell death.[1]
Part 4: Pharmacokinetics & Translational Challenges[1]
Pharmacokinetics (PK)[1]
-
Species Differences: GC376 has been extensively studied in cats (for FIP treatment).[1][3][4]
-
Metabolism: Rapid conversion of GC376 (prodrug) to GC373 (active) and subsequent oxidation to the inactive carboxylic acid form.[1]
Translational Hurdles
-
Bioavailability: Oral bioavailability of the bisulfite adduct is variable.[1] Development efforts often focus on optimizing the prodrug moiety for human oral delivery.[1]
-
Broad-Spectrum Utility: While highly effective for FIP (Coronaviridae) and Norovirus (Caliciviridae), the short half-life necessitates high/frequent dosing, which drives the search for "Next-Gen" inhibitors (e.g., covalent inhibitors with modified warheads like nitriles or ketoamides).[1]
References
-
Kim, Y., et al. (2012). Broad-Spectrum Antivirals against 3C or 3C-like Proteases of Picornaviruses, Noroviruses, and Coronaviruses.[1] Journal of Virology, 86(21), 11754–11762.[1] Link
-
Tiew, K. C., et al. (2011). Design, synthesis, and evaluation of inhibitors of norovirus 3C-like protease.[1] Bioorganic & Medicinal Chemistry Letters, 21(18), 5315–5319.[1] Link
-
Chang, K. O., et al. (2006). Norwalk virus replication in cell culture: characterization of an established replicon system.[1] Journal of Virology, 80(21), 10372–10381.[1] Link
-
Dang, B. N., et al. (2018). Structure-based design of broad-spectrum inhibitors of 3C-like proteases of human coronaviruses and noroviruses.[1] Journal of Medicinal Chemistry, 61(21), 9574–9590.[1] Link
-
Pedersen, N. C., et al. (2018). Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis.[1] Journal of Feline Medicine and Surgery, 20(4), 378–392.[1] Link
Sources
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: Preparation and Handling of GC376 Stock Solutions in DMSO for Cell Culture Applications
Introduction: The Significance of GC376 in Antiviral Research
GC376 is a potent, broad-spectrum antiviral agent that has garnered significant attention in the scientific community. It functions as a prodrug, converting in vivo or in situ to its active aldehyde form, GC373.[1][2] The primary mechanism of action of GC376 is the inhibition of the main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme critical for the replication of a wide range of viruses, including coronaviruses and noroviruses.[1][3][4][5] By forming a covalent bond with a key cysteine residue in the active site of the protease, GC376 effectively halts the viral lifecycle.[1][6]
The reliability and reproducibility of in vitro studies using GC376 are fundamentally dependent on the correct preparation, storage, and application of its stock solutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions of GC376 due to the compound's poor aqueous solubility.[7] This document provides a detailed, experience-driven protocol for the preparation of GC376 stock solutions in DMSO, designed for researchers, scientists, and drug development professionals. The focus is not only on the procedural steps but also on the underlying scientific principles to ensure experimental success and data integrity.
Physicochemical Properties and Mechanism of Action
A thorough understanding of the properties of GC376 is essential for its proper handling and use.
Key Properties of GC376
| Property | Value | Source(s) |
| IUPAC Name | sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | [6] |
| Molecular Formula | C21H30N3NaO8S | [6][8] |
| Molecular Weight | 507.53 g/mol | [4][6][8][9][10] |
| CAS Number | 1416992-39-6 | [4][6][8][10] |
| Appearance | Solid | [8] |
| Solubility | Poor in water; Soluble in DMSO | [7][8] |
Mechanism of Action: Covalent Inhibition of 3CL Protease
GC376 is a dipeptidyl bisulfite adduct prodrug.[1][2] In an aqueous environment, such as cell culture media or within a cell, it is in equilibrium with its active aldehyde form, GC373. This aldehyde is the active inhibitor that targets the 3CL protease. The protease's catalytic dyad, typically involving a cysteine and a histidine residue, is crucial for cleaving viral polyproteins. The aldehyde warhead of GC373 forms a covalent hemithioacetal linkage with the catalytic cysteine (e.g., Cys144 in FIPV Mpro or Cys145 in SARS-CoV-2 Mpro), effectively inactivating the enzyme and halting viral replication.[1][3]
Caption: Workflow for the preparation of GC376 stock solution in DMSO.
Application in Cell Culture
Determining Working Concentrations
The optimal working concentration of GC376 depends on the specific virus, cell line, and assay being used. Its potency is typically reported as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
EC50: In cell-based antiviral assays, the EC50 for GC376 against SARS-CoV-2 has been reported in the range of 0.6 µM to 3.4 µM. [7][9]* IC50: Against the isolated 3CL protease enzyme, the IC50 is often in the nanomolar to low micromolar range. [8][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, typically starting with a range from 0.1 µM to 50 µM.
Managing DMSO Cytotoxicity
DMSO is an excellent solvent but can be toxic to cells at higher concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v) , and for sensitive cell lines, below 0.1%. [11]Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration, but without the drug itself.
Table for Diluting a 10 mM Stock Solution:
| Desired Final Concentration (µM) | Volume from 10 mM Stock (µL) per 1 mL of Medium | Final DMSO Concentration (%) | Dilution Factor of Stock |
| 50 | 5.0 | 0.50% | 200x |
| 25 | 2.5 | 0.25% | 400x |
| 10 | 1.0 | 0.10% | 1,000x |
| 5 | 0.5 | 0.05% | 2,000x |
| 1 | 0.1 | 0.01% | 10,000x |
| 0.5 | 0.05 | 0.005% | 20,000x |
Note: For very low final concentrations, preparing an intermediate dilution (e.g., 100 µM in sterile, serum-free medium or PBS) immediately before use is recommended to ensure accurate pipetting and to minimize the final DMSO concentration.
Safety and Handling
-
GC376: As a potent, biologically active compound, GC376 should be handled with care. Avoid contact with skin and eyes, and prevent inhalation of the powder. Standard laboratory PPE should be worn at all times.
-
DMSO: DMSO is known to readily penetrate the skin and can carry dissolved substances with it. [12]Therefore, wearing appropriate gloves is mandatory. Work in a well-ventilated area. [13][14]Dispose of DMSO-containing waste according to your institution's guidelines for chemical waste.
Conclusion
The preparation of a high-quality, accurately concentrated stock solution of GC376 in DMSO is a foundational step for any in vitro research involving this promising antiviral compound. By following this detailed protocol, which emphasizes accuracy, sterility, and safety, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. Careful consideration of working concentrations and the management of solvent toxicity are paramount for the successful application of GC376 in cell culture-based assays.
References
-
Vuong, W., et al. (2022). Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
Al-Jaf, S., et al. (2023). Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Khan, M.B., et al. (2022). Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers in Molecular Biosciences. Available at: [Link]
-
RCSB PDB. (2022). 7SMV: Crystallization of feline coronavirus Mpro with GC376 reveals mechanism of inhibition. RCSB Protein Data Bank. Available at: [Link]
-
Fu, L., et al. (2021). The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract. Virology Journal. Available at: [Link]
-
Vuong, W., et al. (2021). Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies. European Journal of Medicinal Chemistry. Available at: [Link]
-
Anivive Lifesciences Inc. (2021). Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment. PR Newswire. Available at: [Link]
-
Wikipedia. (n.d.). GC376. Wikipedia. Available at: [Link]
-
FIP Warriors CZ/SK. (n.d.). GC376. FIP Warriors CZ/SK. Available at: [Link]
-
Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature Communications. Available at: [Link]
-
Evans, S., et al. (2024). Quality assessment and characterization of unregulated antiviral drugs for feline infectious peritonitis: implications for treatment, safety, and efficacy in. Journal of the American Veterinary Medical Association. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Carl ROTH. Available at: [Link]
-
Smee, D. F., et al. (2021). Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model. Antiviral Research. Available at: [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]
-
Montefiori, D. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Duke Human Vaccine Institute. Available at: [Link]
Sources
- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC376 - Wikipedia [en.wikipedia.org]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. depts.washington.edu [depts.washington.edu]
Protocol for Determining IC50 Values of GC376 in Vero E6 Cell Assays
Application Note: AN-GC376-V01
Target: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Methodology: Cytopathic Effect (CPE) Reduction & Cell Viability Quantification[1]
Abstract & Mechanistic Insight
This application note details the standardized protocol for evaluating the antiviral potency of GC376 against SARS-CoV-2 using Vero E6 cells. GC376 is a broad-spectrum dipeptidyl bisulfite adduct prodrug.[1] Upon solubility in aqueous media and cellular uptake, it converts into its active aldehyde form (GC373 ).[1] This aldehyde acts as a covalent inhibitor, forming a reversible hemithioacetal bond with the catalytic Cysteine-145 residue of the viral 3C-like protease (3CLpro or Mpro), thereby arresting viral polyprotein processing and replication.[1]
Mechanism of Action
The following diagram illustrates the pharmacological pathway of GC376 from administration to protease inhibition.
Figure 1: Pharmacological activation and mechanism of action of GC376 against Coronavirus Mpro.[1]
Experimental Design & Optimization
Cell Line Selection: Vero E6
Vero E6 (ATCC® CRL-1586™) cells are the industry standard for SARS-CoV-2 antiviral screening due to their high expression of the ACE2 receptor and a genetic deficiency in interferon production, allowing for robust viral replication and clear Cytopathic Effect (CPE).[1]
-
Critical Parameter: Vero E6 cells are contact-inhibited. Over-confluence masks CPE.
-
Optimization: Seed cells to achieve 80-90% confluence at the moment of infection (Day 0).
Compound Handling (GC376)[1]
-
Solubility: GC376 is hydrophobic.[1] Dissolve stock in 100% DMSO.
-
DMSO Tolerance: Vero E6 cells are sensitive to DMSO toxicity above 0.5%.[1] The final assay concentration of DMSO must be kept ≤ 0.1% to ensure that cell death is caused by the virus, not the solvent.
Controls
Every assay plate must include the following internal controls to validate the IC50 calculation:
-
CC (Cell Control): Uninfected, untreated cells (100% Viability reference).[1]
-
VC (Virus Control): Infected, vehicle-treated cells (0% Viability / Max CPE reference).[1]
-
TC (Toxicity Control): Uninfected, compound-treated cells (Detects drug toxicity).[1]
Materials & Reagents
| Component | Specification | Recommended Source |
| Cell Line | Vero E6 (C1008) | ATCC (CRL-1586) |
| Compound | GC376 Sodium | MedChemExpress / Selleck |
| Media | DMEM + 2% FBS (Assay Media) | Gibco / ThermoFisher |
| Reagent | CellTiter-Glo® or CCK-8 | Promega / Dojindo |
| Plate | 96-well, clear or white (luminescence) | Corning / Greiner |
| Virus | SARS-CoV-2 Isolate | BEI Resources / Local Biodefense |
Detailed Protocol
Phase 1: Cell Seeding (Day -1)
-
Harvest healthy Vero E6 cells (passage < 30).[1]
-
Dilute cells in DMEM + 10% FBS to a density of 1.2 × 10⁵ cells/mL .
-
Dispense 100 µL/well (12,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
Goal: Monolayer should be ~85% confluent the next morning.
-
Phase 2: Compound Preparation (Day 0)
-
Stock Prep: Dissolve GC376 in DMSO to 10 mM.
-
Intermediate Dilution: Dilute stock in serum-free DMEM to 2x the highest desired test concentration (e.g., if testing 100 µM, prepare 200 µM). Ensure DMSO is <1%.[1]
-
Serial Dilution: Perform a 3-fold serial dilution across 8 points.
-
Example Range: 100 µM
33.3 µM ... 0.04 µM.[1]
-
Phase 3: Infection & Treatment (Day 0)
Note: All viral work must be performed in BSL-3 containment.[1]
-
Remove culture media from the 96-well plate.
-
Virus Addition: Dilute SARS-CoV-2 stock in Assay Media (DMEM + 2% FBS) to achieve a Multiplicity of Infection (MOI ) of 0.01 to 0.05 .[1]
-
Add 50 µL of virus suspension to all wells except Cell Controls (CC).
-
Add 50 µL of Assay Media to Cell Controls.
-
-
Adsorption (Optional but Recommended): Incubate for 1 hour at 37°C to allow viral entry.
-
Compound Addition: Add 50 µL of the 2x GC376 dilutions to the respective wells.
-
Final Volume: 100 µL/well.
-
Final DMSO: Ensure <0.5%.[1]
-
-
Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours .
Phase 4: Readout (Day 3)
-
Observe cells microscopically for CPE (rounding, detachment).[1]
-
Viability Assay: Add 100 µL of CellTiter-Glo (or 10 µL CCK-8) to each well.[1]
-
Incubate for 10–15 minutes at room temperature (protected from light).
-
Measure Luminescence (RLU) or Absorbance (450 nm) on a plate reader.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for the GC376 antiviral assay.
Data Analysis & Expected Results
Calculation
Normalize raw data to percentage inhibition using the formula:
Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model:
Expected IC50 Values
Based on authoritative literature, valid assays should yield IC50 values within the following ranges:
| Virus Strain | Assay Type | Expected IC50 (µM) | Reference |
| SARS-CoV-2 | CPE Reduction (CellTiter-Glo) | 0.90 – 3.37 | [1, 2] |
| SARS-CoV-2 | Plaque Reduction (PRNT) | 0.19 – 1.50 | [1, 3] |
| Feline CoV (FIPV) | CPE Reduction | 0.04 – 0.50 | [4] |
Note: IC50 values may vary based on MOI. Higher MOI typically shifts the IC50 to higher concentrations.
References
-
Ma, C., et al. (2020). "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication and the viral 3CLpro."[1] Cell Research.
-
Fu, L., et al. (2020). "Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease."[1][3] Nature Communications.[1]
-
Vuong, W., et al. (2020). "Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication."[1] Nature Communications.[1] [1]
-
Kim, Y., et al. (2012). "Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses."[1] Journal of Virology. [1]
Sources
Application Note: Technical Evaluation of Reversible Covalent Binding for GC376
Abstract
This guide details the experimental framework for evaluating GC376, a bisulfite adduct prodrug that targets the 3C-like protease (3CLpro/Mpro) of coronaviruses.[1][2][3] Unlike classical competitive inhibitors, GC376 functions via a reversible covalent mechanism.[1] This distinct mode of action requires specific kinetic profiling to differentiate it from simple equilibrium inhibitors or irreversible alkylators. This note provides self-validating protocols for Time-Dependent Inhibition (TDI),
Mechanistic Basis & Experimental Rationale
GC376 is a bisulfite adduct prodrug.[1][2][3][4][5] In aqueous solution, it releases the bisulfite group to generate the active peptide aldehyde (GC373). This aldehyde acts as a "warhead," undergoing nucleophilic attack by the catalytic cysteine (Cys145 in SARS-CoV-2 Mpro) to form a hemithioacetal complex.[1]
Crucially, this hemithioacetal formation is reversible.[1] However, the residence time (
Visualizing the Reaction Pathway
Protocol A: Time-Dependent Inhibition (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Shift)[1]
Objective: To demonstrate that inhibition potency increases with the duration of enzyme-inhibitor pre-incubation, a hallmark of covalent (and slow-binding) inhibition.[1]
Materials
-
Enzyme: Recombinant SARS-CoV-2 Mpro (final conc. 5–20 nM).[1]
-
Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans or similar).[1]
-
Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Critical for maintaining Cys activity).[1]
Method Steps
-
Preparation: Prepare a 2X Enzyme solution and a 2X Inhibitor dilution series (10-point dose-response).
-
Incubation Arms: Set up two parallel plates:
-
Plate A (T=0): Add Substrate immediately after mixing Enzyme and Inhibitor.
-
Plate B (T=30): Mix Enzyme and Inhibitor; incubate for 30 minutes at RT before adding Substrate.
-
-
Reaction: Initiate Plate B with substrate after the incubation period.
-
Measurement: Monitor fluorescence (Ex/Em 340/490 nm) for 10 minutes to obtain initial velocities (
). -
Analysis: Fit data to a 4-parameter logistic equation.
Validation Criteria
-
Shift Factor: A shift in
(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) > 2.0 indicates time-dependent inhibition. GC376 typically shows a significant shift (e.g., from ~100 nM to ~20 nM).[1]
Protocol B: Determination of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1][6]
Objective: To quantify the efficiency of covalent bond formation. For reversible covalent inhibitors, this is often described as the second-order rate constant (
Method Steps
-
Setup: Prepare reaction wells with varying concentrations of GC376 (e.g., 0, 10, 20, 40, 80, 160 nM).
-
Initiation: Add Enzyme to the mixture of Inhibitor + Substrate (Continuous method) OR incubate Enzyme + Inhibitor and aliquot into Substrate at timed intervals (Discontinuous method).[1] Recommendation: Continuous method is preferred for Mpro FRET assays.
-
Data Acquisition: Monitor product formation continuously for 60 minutes.
-
Curve Fitting (Step 1): The progress curves will be non-linear (exponential approach to a steady state or zero velocity). Fit each curve to:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> is initial velocity, is steady-state velocity (0 for complete inactivation), and is the observed rate constant. -
Curve Fitting (Step 2): Plot
vs.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . Fit to the hyperbolic equation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">
Data Summary Table (Expected Range)
| Parameter | Symbol | Expected Value (SARS-CoV-2 Mpro) | Significance |
| Inactivation Rate | Max rate of bond formation | ||
| Binding Constant | Affinity of initial non-covalent complex | ||
| Efficiency | Overall potency metric |
Protocol C: Reversibility Assessment (Jump-Dilution)
Objective: To distinguish reversible covalent binding (GC376) from irreversible inhibition (e.g., molecules with alpha-ketoamide or vinyl sulfone warheads that might permanently alkylate).
Logic
If the inhibitor is reversible, diluting the Enzyme-Inhibitor (E-I) complex below the
Workflow Diagram
Detailed Protocol
-
High Concentration Phase: Incubate Mpro (e.g., 2
M) with GC376 (e.g., 10 M) for 60 minutes. -
The "Jump": Dilute the mixture 100-fold into a buffer containing saturating Substrate (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Final concentrations: [E] = 20 nM, [I] = 100 nM (Note: Ensure final [I] is close to or below
if possible, or rely on the off-rate kinetics).
-
-
Measurement: Immediately monitor fluorescence.
-
Interpretation:
-
Plot Velocity (
) vs. Time.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
GC376 Result: You will observe a slow, curvilinear increase in velocity as the inhibitor dissociates and the enzyme recovers activity.
-
Calculation: Fit the recovery curve to determine the residence time (
). For GC376,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> is typically long (30–60 mins), confirming the "reversible covalent" nature.
-
Protocol D: Biophysical Validation (Intact Mass Spec)
Objective: To physically confirm the stoichiometry and nature of the adduct.
-
Incubation: Incubate Mpro (5
M) with GC376 (10 M) for 30 mins. -
LC-MS Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap mass spectrometer.[1]
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]
-
Result Verification:
-
Apo Mpro Mass: ~33,796 Da (varies by construct).[1]
-
GC376 Adduct: The observed mass should be Mass(Enzyme) + Mass(Aldehyde form) .
-
Note: The bisulfite group is not attached. The mass addition corresponds to the peptide aldehyde (GC373).[1]
-
Reversibility Check (Optional): Dialyze the sample overnight and re-run MS. The adduct peak should diminish or disappear, restoring the Apo peak.
-
References
-
Vuong, W., et al. (2020). Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication.[1] Nature Communications. [Link][1]
-
Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease.[1] Science. [Link][1]
-
Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease.[1] Nature Communications. [Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.[1] Wiley-Interscience.[1] (Standard text for
methodology).
Sources
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Application and Protocol Guide for the Storage and Stability of the 3CL Protease Inhibitor GC376
Introduction: The Critical Role of GC376 in Antiviral Research
GC376 is a potent, broad-spectrum dipeptidyl-bisulfite adduct prodrug that has garnered significant attention within the scientific community for its inhibitory activity against the 3C-like protease (3CLpro) of numerous viruses, most notably coronaviruses.[1][2] The 3CL protease is an enzyme critical for viral replication, making it a prime target for antiviral therapeutics.[3] GC376's mechanism of action involves the in-situ conversion to its active aldehyde form, GC373, which then forms a covalent bond with the catalytic cysteine residue in the active site of the 3CL protease, effectively halting viral polyprotein processing.[3][4][5]
Given its pivotal role in ongoing research and drug development, maintaining the integrity and stability of GC376 is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of GC376 in both its lyophilized powder and solution forms. We will delve into the chemical principles governing its stability, provide detailed protocols for its use, and offer insights to mitigate degradation, thereby ensuring the highest quality of this critical research compound.
I. GC376 Lyophilized Powder: Ensuring Long-Term Viability
The solid, lyophilized form of GC376 is the most stable state for long-term storage. The primary factors that can compromise its integrity are moisture, temperature, and light.
Core Principles of Solid-State Stability
Lyophilization, or freeze-drying, removes water from the compound, which significantly curtails hydrolytic degradation pathways. However, the amorphous nature of lyophilized powders can make them hygroscopic, meaning they readily absorb moisture from the atmosphere. The ingress of water can initiate the degradation process, even in the solid state. Elevated temperatures can provide the activation energy for chemical degradation, while exposure to light, particularly UV wavelengths, can induce photochemical decomposition.
Recommended Storage Protocol for GC376 Powder
To ensure the long-term stability of GC376 powder, which can be for four years or more, the following storage conditions are imperative:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, thereby preventing oxidative degradation of the molecule. |
| Moisture | Store in a desiccator | Prevents the absorption of atmospheric moisture, which can initiate hydrolysis. |
| Light | Protect from light (amber vial) | Avoids potential photochemical degradation. |
| Container | Tightly sealed vial | Prevents the ingress of moisture and oxygen. |
Data from Cayman Chemical suggests a stability of ≥ 4 years when stored at -20°C. [1] Selleck Chemicals recommends storing the powder at -20°C for up to 3 years. [6][7]
II. GC376 in Solution: Navigating the Challenges of Aqueous Instability
The primary challenge in working with GC376 in solution is its inherent instability in aqueous environments. This instability is directly linked to its mechanism of action as a prodrug.
The Reversible Conversion to GC373: A Double-Edged Sword
GC376 is a bisulfite adduct of the active aldehyde inhibitor, GC373. This adduct chemistry enhances the compound's solid-state stability and aqueous solubility to some extent. However, in aqueous solutions, the formation of the bisulfite adduct is a reversible process.[8] The equilibrium between GC376 and GC373 is crucial for its antiviral activity but also represents its main degradation pathway in solution.
This conversion underscores the recommendation to prepare aqueous solutions of GC376 fresh for each experiment and to avoid long-term storage in aqueous buffers.
Solvent Selection and Preparation of Stock Solutions
Due to its poor stability in aqueous media and limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of GC376.
Protocol for Preparing a 10 mM GC376 Stock Solution in DMSO:
-
Acclimatize: Allow the vial of lyophilized GC376 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Promptly weigh the desired amount of GC376 in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the powder. For example, to prepare a 10 mM stock solution from 5 mg of GC376 (M.W. 507.53 g/mol ), you would add 985 µL of DMSO.
-
Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Ensure the solution is clear before use.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes.
Storage of GC376 Stock Solutions
Proper storage of GC376 stock solutions is critical to maintain their potency. The following conditions are recommended based on data from chemical suppliers:
| Storage Temperature | Recommended Duration | Rationale |
| -80°C | Up to 1 year [9] | Minimizes molecular motion and degradation, providing the best long-term stability for solutions. |
| -20°C | Up to 1 month [10] | Suitable for shorter-term storage, but degradation may occur more rapidly than at -80°C. |
Note: It is crucial to use anhydrous DMSO and to protect the stock solutions from moisture and light.
Freeze-Thaw Cycles: A Major Concern
Repeated freeze-thaw cycles can significantly impact the stability of small molecules in solution. For GC376, this can lead to a loss of potency. While some sources suggest that several freeze-thaw cycles may not damage small molecules in DMSO, it is best practice to minimize them.[11] Aliquoting the stock solution into single-use volumes is the most effective strategy to mitigate the detrimental effects of freeze-thaw cycles.
III. Experimental Workflow for Stability Assessment
To ensure the integrity of GC376 for critical experiments, it is advisable to perform in-house stability assessments, particularly if the compound will be used over an extended period.
Protocol for a Basic Stability Study:
-
Preparation: Prepare a stock solution of GC376 in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Distribute the solution into multiple aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of GC376 and identify any degradation products.
-
Data Evaluation: Compare the purity of the stored samples to the initial (T=0) sample to determine the rate of degradation under each condition.
IV. Summary and Key Recommendations
-
GC376 Powder: For maximal stability, store lyophilized GC376 at -20°C or lower , protected from light and moisture , preferably under an inert atmosphere .
-
GC376 Solutions:
-
Prepare stock solutions in anhydrous, high-purity DMSO .
-
Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month) .
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles .
-
Prepare aqueous working solutions fresh for each experiment and use them promptly.
-
By adhering to these guidelines, researchers can ensure the stability and integrity of their GC376, leading to more reliable and reproducible experimental outcomes in the pursuit of novel antiviral therapies.
References
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Nonaqueous Method for the Regeneration of Aldehydes from Their Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Selleck Chemicals. Safety Data Sheet [for GC376]. Available through product page access.
- Google Patents. (2010). CN101671267A - Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime.
-
AVMA Journals. (2024, March 1). Quality assessment and characterization of unregulated antiviral drugs for feline infectious peritonitis: implications for treatment, safety, and efficacy in. Available at: [Link]
- Cayman Chemical. (2025, October 8). GC376 (sodium salt)
-
Reddit. (2017, December 1). Sodium bisulfite-aldehyde adduct : r/chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Bisulfite. In Wikipedia. Retrieved from [Link]
- Paciaroni, A., Libera, V., Ripanti, F., Orecchini, A., Petrillo, C., & Comez, L. (2023). Stabilization of the Dimeric State of SARS-CoV-2 Main Protease by GC376 and Nirmatrelvir. International Journal of Molecular Sciences, 24(7), 6062.
- Arutyunova, E., et al. (2021). N-Terminal finger stabilizes the reversible feline drug GC376 in SARS-CoV-2 Mpro. bioRxiv.
- Arutyunova, E., et al. (2021). N-Terminal finger stabilizes the reversible feline drug GC376 in SARS-CoV-2 Mpro.
-
Wikipedia. (n.d.). GC376. In Wikipedia. Retrieved from [Link]
- De Vita, D., et al. (2022). Development of a GC-376 Based Peptidomimetic PROTAC as a Degrader of 3-Chymotrypsin-like Protease of SARS-CoV-2. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Development of a GC-376 Based Peptidomimetic PROTAC as a Degrader of 3-Chymotrypsin-like Protease of SARS-CoV-2 | Request PDF.
- Cheng, X., et al. (2007). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- ChemRxiv. (n.d.). Are unlicensed feline coronavirus antiviral compounds GS-441524 and GC376 what they claim to be?
- Vuong, W., et al. (2022). Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers in Chemistry.
- Brešťanský, M., et al. (2022). Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Vuong, W., et al. (2022). Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers.
- Cantini, F., & Calderone, V. (2024). A Structural Investigation of the Interaction between a GC-376-Based Peptidomimetic PROTAC and Its Precursor with the Viral Main. Molecules.
- De Vita, D., et al. (2023). A Structural Investigation of the Interaction between a GC-376-Based Peptidomimetic PROTAC and Its Precursor with the Viral Main Protease of Coxsackievirus B3. ACS Medicinal Chemistry Letters.
- FIP Warriors CZ/SK ®. (n.d.). GC376.
- Semantic Scholar. (n.d.). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor.
- Qian, K., et al. (2010). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Journal of Physical Organic Chemistry.
- ResearchGate. (n.d.). Pharmacological characterization of the mechanism of action of GC-376...
- MedChemExpress.
- Sharun, K., et al. (2020). Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis. Veterinary Quarterly.
- Deacon, C. F. (2019).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Bisulfite addition compounds [almerja.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Strategic Deuteration of GC376: Synthesis Pathways for Enhanced Metabolic Stability
Topic: Synthesis Pathways for Deuterated GC376 Analogs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Virologists, and Drug Development Professionals
Executive Summary
GC376 is a dipeptidyl bisulfite adduct prodrug that functions as a broad-spectrum inhibitor of the 3C-like protease (3CLpro or Mpro) in coronaviruses, including SARS-CoV-2 and FIPV. Upon physiological hydrolysis, it releases the active aldehyde warhead, GC373, which covalently binds to the catalytic Cys145 residue. While highly potent, peptide aldehydes are susceptible to rapid oxidative metabolism (e.g., by aldehyde oxidase) and epimerization.
This application note details the synthesis of deuterated GC376 analogs , leveraging the Deuterium Kinetic Isotope Effect (DKIE) to enhance metabolic stability without altering binding affinity. We focus on two primary deuteration strategies:
-
Warhead Deuteration (C-1 Deuterium): Installing a deuterium atom at the aldehyde position to retard oxidative clearance.
-
Scaffold Deuteration: Incorporating deuterated P2 (Leucine) and P3 (Cbz) moieties to block secondary metabolic soft spots.
Strategic Rationale & Target Design
Metabolic Hotspots
The metabolic clearance of GC376 is driven by three primary vectors:
-
Vector A (Aldehyde Oxidation): The conversion of the active aldehyde (GC373) to the inactive carboxylic acid by Aldehyde Oxidase (AO) or CYPs. This is the rate-limiting clearance step for many peptide aldehydes.
-
Vector B (Benzylic Oxidation): The methylene group of the Cbz (carboxybenzyl) cap is prone to hydroxylation.
-
Vector C (Side-chain Oxidation): The isopropyl group of the P2 Leucine residue is a target for CYP-mediated hydroxylation.
The Deuterium Switch
Replacing hydrogen with deuterium at these sites introduces a stronger C-D bond (bond dissociation energy is ~1.2–1.5 kcal/mol higher than C-H). This modification significantly slows the rate of bond cleavage (primary KIE) during metabolism, potentially extending the drug's half-life (
Synthesis Pathway: Deuterated Warhead (GC376-d1)
This protocol describes the synthesis of the C-1 deuterated analog , where the aldehyde proton is replaced by deuterium.[1] This is the most critical modification for stabilizing the pharmacophore.
Retrosynthetic Analysis
The synthesis relies on the controlled reduction of a Weinreb Amide intermediate using a deuterated reducing agent (LiAlD₄ ).
-
Target: GC376-d1 (Bisulfite adduct)
-
Precursor: GC373-d1 (Peptide Deuterated Aldehyde)
-
Key Intermediate: Dipeptide Weinreb Amide (Cbz-Leu-Gln(Lactam)-N(OMe)Me)
Step-by-Step Protocol
Step 1: Coupling of P2 and P1 Building Blocks
-
Reagents: Cbz-L-Leucine (P2), (S)-3-(2-oxopyrrolidin-3-yl)alanine methyl ester (Gln-Lactam P1), HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve Cbz-L-Leucine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF at 0°C.
-
Add DIPEA (3.0 equiv) and stir for 15 min to activate the acid.
-
Add the P1 amine (Gln-Lactam methyl ester, 1.0 equiv).
-
Stir at room temperature (RT) for 12 h.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 85–90% of the dipeptide methyl ester.
-
Step 2: Formation of the Weinreb Amide
-
Rationale: The methyl ester cannot be reduced directly to the aldehyde (or deutero-aldehyde) without over-reduction to the alcohol. The Weinreb amide prevents this.
-
Reagents: LiOH (hydrolysis), then N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, NMM, DCM.
-
Procedure:
-
Hydrolysis: Treat the ester from Step 1 with LiOH in THF/H₂O (3:1) to generate the free acid. Acidify to pH 3 and extract.
-
Coupling: Dissolve the free acid in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N-methylmorpholine (NMM, 3 equiv).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). Stir 16 h at RT.
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Step 3: Deuteride Reduction (The Critical Step)
-
Reagents: Lithium Aluminum Deuteride (LiAlD₄) (98 atom % D), anhydrous THF.
-
Safety Note: LiAlD₄ is pyrophoric. Handle under strict Argon atmosphere.
-
Protocol:
-
Cool a solution of the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL) to -78°C .
-
Add LiAlD₄ (0.6 mmol, 0.6 equiv - Note: Partial reduction stoichiometry is key, though Weinreb amides are resistant to over-reduction, excess hydride can sometimes cause issues. Standard protocol uses 0.5-1.0 equiv).
-
Stir at -78°C for 30–60 min. Monitor by TLC (disappearance of amide).
-
Quench: Carefully add sat. KHSO₄ or Fieser workup (D₂O/NaOH) at -78°C.
-
Extraction: Extract with EtOAc immediately. The product is the Deuterated Aldehyde (GC373-d1) .
-
Stability: Isolate rapidly; peptide aldehydes are prone to epimerization. Proceed immediately to Step 4.
-
Step 4: Bisulfite Adduct Formation (Prodrug Synthesis)
-
Reagents: Sodium Bisulfite (NaHSO₃), EtOH, H₂O, EtOAc.
-
Protocol:
-
Dissolve GC373-d1 (aldehyde) in EtOAc/EtOH (2:1).
-
Add a solution of NaHSO₃ (1.1 equiv) in water.
-
Stir vigorously at 50°C for 2–3 hours.
-
Isolation: Concentrate to remove organic solvents. Lyophilize the aqueous residue.
-
Product: GC376-d1 as a white hygroscopic solid.
-
Synthesis Pathway: Scaffold Deuteration (P2/P3)
To synthesize GC376-d10 (Deuterated Leucine) or GC376-d7 (Deuterated Benzyl), the protocol remains chemically identical to the standard route but utilizes isotopically labeled starting materials.
Reagent Substitution Table
| Target Analog | Modified Position | Starting Material Substitution | Commercial Availability |
| GC376-d7 | P3 (Cbz Cap) | Replace Cbz-Cl with Benzyl-d7 chloroformate | High (Sigma/CIL) |
| GC376-d10 | P2 (Leucine) | Replace Cbz-L-Leu with Cbz-L-Leucine-d10 | High (Isotec) |
| GC376-d1 | Warhead (Aldehyde) | Replace LiAlH₄ with LiAlD₄ | High |
Visualizing the Pathways
Figure 1: Synthesis of Deuterated Warhead (GC376-d1)
Caption: Chemo-enzymatic route to C-1 deuterated GC376 via Weinreb amide reduction.
Analytical Validation & QC
Trustworthiness in deuterated synthesis requires verifying the isotopic incorporation (D-incorporation > 98%).
NMR Spectroscopy (¹H and ²H)
-
¹H NMR (DMSO-d₆):
-
Standard GC376: Shows a characteristic aldehyde proton (if in equilibrium) or the methine proton of the bisulfite adduct at ~4.2–4.5 ppm.
-
GC376-d1: The signal at the C-1 position (aldehyde/bisulfite methine) must be silent (absent) in the proton spectrum.
-
Confirmation: The adjacent alpha-proton (C-2) will lose the vicinal coupling to the aldehyde proton, appearing as a simplified doublet or singlet (depending on conformation) rather than a doublet of doublets.
-
-
¹³C NMR:
-
Look for the Triplet splitting of the C-1 carbonyl/hydroxymethine carbon due to C-D coupling (
).
-
Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Negative or Positive mode).
-
Expectation:
-
GC376 (Non-deuterated):
(approx, varies with salt form). -
GC376-d1: Mass shift of +1.006 Da .
-
Check isotopic distribution to ensure <1% d0 (non-deuterated) species remains.
-
References
-
Kim, Y., et al. (2012).[2][3][4] Broad-Spectrum Antivirals against 3C-Like Proteases of Feline Coronaviruses, Ferret Coronaviruses, and Mink Coronaviruses.Journal of Virology . Link
-
Vuong, W., et al. (2020).[2] Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication.[5]Nature Communications . Link
-
Dampalla, C. S., et al. (2021). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Antiviral Studies.[6]Journal of Medicinal Chemistry . Link
-
Tantillo, D. J., et al. (2016). Deuterium Kinetic Isotope Effects in Organic Chemistry.Journal of Organic Chemistry . Link
-
Gant, T. G. (2014).[7] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[7]Journal of Medicinal Chemistry . Link[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. N-Terminal Finger Stabilizes the S1 Pocket for the Reversible Feline Drug GC376 in the SARS-CoV-2 Mpro Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: GC376 Oral Bioavailability & Optimization
Topic: Improving Oral Bioavailability of GC376 for Clinical Applications Ticket ID: GC-OPT-2026-BETA Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the GC376 Technical Optimization Hub
You are accessing this guide because your pharmacokinetic (PK) data for GC376 (a broad-spectrum 3CL protease inhibitor) is showing suboptimal results—likely characterized by low plasma concentrations (
GC376 is not a simple small molecule; it is a bisulfite adduct prodrug that exists in a delicate equilibrium with its active aldehyde form (GC373).[1][2] Most "failures" in oral delivery stem from treating it like a standard stable solid.[1] This guide provides the diagnostic workflows and protocols to stabilize the prodrug and enhance permeation.
Module 1: The Prodrug Paradox (Chemistry & Stability)
The Core Issue: GC376 is designed to solve the solubility problem of the active aldehyde (GC373), but it introduces a stability problem. Upon dissolution in aqueous media (especially at varying pH), the bisulfite group can dissociate before absorption, releasing the lipophilic aldehyde which may precipitate or oxidize inactive carboxylic acid forms.
System Visualization: The Equilibrium Trap
The following diagram illustrates the critical conversion pathway. You must maintain the "Prodrug" state until the molecule reaches the absorption epithelium.
Figure 1: The conversion mechanism of GC376.[1][2] Premature conversion to GC373 in the GI tract leads to precipitation or oxidation.[1] The goal is to delay conversion until cellular uptake or protect the aldehyde.
Diagnostic Protocol: Stability Verification
Before animal dosing, verify your formulation maintains the adduct.[1]
-
Prepare Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.
-
Dissolve GC376: Target concentration 10 mg/mL.
-
NMR Monitoring: Analyze via
H-NMR at min.-
Pass Criteria: >90% retention of the bisulfite proton signal.
-
Fail Criteria: Appearance of aldehyde proton signal (approx 9.5 ppm) or precipitation.[1]
-
Module 2: Advanced Formulation Strategies
If simple aqueous dissolution fails (resulting in
Strategy A: Counter-Ion Switching (Choline Substitution)
Standard GC376 is a sodium salt.[1][3] Research indicates that replacing
Data Comparison: Sodium vs. Choline Salt
| Parameter | GC376 (Sodium Salt) | GC376 (Choline Salt) | Improvement Factor |
| Aqueous Solubility | ~100 mg/mL | >300 mg/mL | 3x |
| Critical Micelle Conc. | High | Lower | Better self-assembly |
| Oral Bioavailability ( | ~10-20% (varies by species) | ~40-60% | 2-3x |
Note: Data derived from structural optimization studies (Vuong et al., 2021).[1]
Strategy B: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
To protect the aldehyde form (if conversion happens) or shield the bisulfite adduct from gastric acid.[1]
Step-by-Step Protocol: GC376 SNEDDS Preparation
-
Phase Selection:
-
Mixture Ratio: Start with Oil:Surfactant:Co-surfactant ratio of 20:50:30 .
-
Loading:
-
Add GC376 (10% w/w) to the mixture.[1]
-
Vortex for 5 mins at room temperature.
-
Sonicate for 10 mins (bath sonicator) to ensure isotropic solution.
-
-
Characterization:
Module 3: Pharmacokinetic Troubleshooting (The "Clinical" Interface)
Ticket #2: "My
-
Diagnosis: Rapid elimination (Short
).[1] -
Root Cause: 3CL protease inhibitors are often substrates for CYP3A4 metabolism and P-glycoprotein (P-gp) efflux.[1]
-
Solution: Pharmacokinetic Boosting (Ritonavir).[1]
Workflow: The Ritonavir Boost
Ritonavir acts as a "pharmacokinetic enhancer" by inhibiting CYP3A4, slowing the metabolism of GC376/GC373.
Figure 2: Decision tree for troubleshooting PK failures. Use this to determine if your issue is solubility (formulation) or metabolism (biology).[1]
Experimental Validation: The "Boost" Protocol
-
Control Group: Administer GC376 (20 mg/kg PO) in saline.
-
Test Group: Administer Ritonavir (4 mg/kg PO) 30 minutes prior to GC376.
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Analysis: Quantify GC376 and GC373 via LC-MS/MS.
-
Expectation: A 2-5x increase in
in the Ritonavir group.[1]
-
Frequently Asked Questions (FAQs)
Q: Can I dissolve GC376 in DMSO for oral gavage? A: Avoid if possible. While DMSO solubilizes the drug, it can be toxic to the GI mucosa in high volumes and may precipitate the drug upon contact with gastric fluid. Use PEG400 (30%) + Saline (70%) or the SNEDDS protocol above for reliable data.[1]
Q: Why do I see two peaks in my LC-MS chromatogram? A: This is normal. GC376 (bisulfite) and GC373 (aldehyde) exist in equilibrium.[1] In the mass spectrometer source, the bisulfite adduct often collapses to the aldehyde. Ensure your analytical method quantifies the total active moiety (usually by converting everything to the aldehyde form or monitoring the specific transition for the adduct if stable).
Q: Is GC376 stable in plasma? A: It is relatively stable in plasma but converts rapidly inside the cell or in the presence of nucleophiles.[1] Always process blood samples on ice and acidify plasma immediately (add Formic Acid to 1% final concentration) to freeze the equilibrium during storage.[1]
References
-
Vuong, W., et al. (2020). "Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication."[1] Nature Communications.[1] Link[1]
-
Kim, Y., et al. (2013). "Broad-Spectrum Antivirals against 3C-Like Proteases of Enteroviruses, Rhinoviruses, and Coronaviruses."[1] Journal of Virology. Link[1]
-
Vuong, W., et al. (2021). "Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies."[1] European Journal of Medicinal Chemistry. Link[1][3]
-
Perera, K.D., et al. (2018). "Experimental treatment of feline infectious peritonitis with the protease inhibitor GC376."[1] Journal of Veterinary Internal Medicine. Link[1]
Sources
Validation & Comparative
Comparative Efficacy: GC376 vs. GS-441524 for Feline Infectious Peritonitis
Topic: Comparative Efficacy of GC376 versus GS-441524 for FIP Treatment Content Type: Technical Comparison Guide
Executive Summary
In the landscape of Feline Infectious Peritonitis (FIP) therapeutics, GS-441524 has established itself as the broad-spectrum "gold standard" due to its superior blood-brain barrier (BBB) penetration and lower relapse rates, particularly in non-effusive (dry) and neurological presentations. GC376 , while a potent protease inhibitor with rapid viral clearance in vitro, is clinically limited by higher relapse rates in neurological cases and significant adverse effects on juvenile dentition.
However, emerging data suggests GC376 holds critical utility as a combinatorial agent to suppress drug resistance or as a salvage therapy when nucleoside analog resistance is suspected. This guide analyzes the mechanistic, pharmacokinetic, and clinical divergences of these two small molecules.
Mechanistic Divergence
To understand efficacy differences, we must look at the viral lifecycle targets.
-
GC376 (Protease Inhibitor): A bisulfite adduct prodrug that targets the viral 3C-like protease (3CLpro) . 3CLpro is responsible for cleaving the viral polyprotein into functional non-structural proteins. By blocking this, GC376 arrests viral maturation.[1]
-
GS-441524 (Nucleoside Analog): An adenosine analog (the parent nucleoside of Remdesivir).[1] It competes with natural ATP for incorporation into the nascent RNA strand by the viral RNA-dependent RNA polymerase (RdRp) . Once incorporated, it causes premature chain termination, halting viral replication.
Visualization: Viral Inhibition Pathways
The following diagram maps the precise intervention points of both compounds within the Coronaviridae lifecycle.
Caption: Figure 1. Mechanism of Action. GC376 arrests viral maturation at the proteolysis stage, while GS-441524 halts RNA synthesis during replication.
Pharmacokinetics & Clinical Efficacy
The primary driver of GS-441524's superiority in field trials is its pharmacokinetic profile, specifically regarding tissue distribution and CNS penetration.
Comparative Data Analysis
The following table synthesizes data from key studies (Pedersen et al., 2018; Pedersen et al., 2019; Dickinson et al., 2020).
| Feature | GC376 (Protease Inhibitor) | GS-441524 (Nucleoside Analog) |
| Primary Target | 3CL Protease (3CLpro) | RNA-dependent RNA Polymerase (RdRp) |
| EC50 (In Vitro Potency) | ~0.04 µM (Highly Potent) | ~0.78 - 1.0 µM (Moderate Potency) |
| CNS Penetration | Poor. High molecular weight/polarity limits BBB crossing. | Moderate to Good. Dose-dependent (requires higher dose for Neuro).[1] |
| Effusive (Wet) FIP Cure Rate | High (~85-90% initial response) | Very High (>95%) |
| Neuro/Dry FIP Cure Rate | Low. High relapse rate due to viral sanctuary in CNS. | High. Effective at 5–10 mg/kg (up to 15 mg/kg for severe cases). |
| Relapse Rate | High (approx. 30-50% in long-term follow-up of mixed cases). | Low (<5% in uncomplicated cases). |
| Treatment Duration | Typically 12 weeks.[2][3][4] | Typically 12 weeks (can be shortened in combo protocols). |
The "Sanctuary Site" Failure Mode
Expert Insight: While GC376 is often more potent in vitro (lower EC50), it frequently fails in vivo for neurological FIP. This is a classic drug development pitfall: Potency
-
Causality: The blood-brain barrier (BBB) acts as a sanctuary site. GC376 does not cross the BBB efficiently. Consequently, while the drug clears the virus from the visceral organs (resolving ascites/pleural effusion), the virus persists in the CNS, leading to fatal neurological relapse after treatment cessation.
-
GS-441524 Advantage: Although less potent on a molar basis, GS-441524 achieves effective concentrations in the cerebrospinal fluid (CSF) when dosed at 5-10 mg/kg, effectively sterilizing the CNS sanctuary.
Safety Profile & Toxicology
Safety is the second major differentiator, particularly for pediatric patients (kittens).
The Dentition Issue (GC376)
A critical, mechanism-based side effect of GC376 is the disruption of permanent tooth development in kittens treated before 16-18 weeks of age.[2]
-
Observation: Kittens treated with GC376 often develop fused roots, delayed eruption, or malformed permanent teeth.
-
Mechanism: 3CLpro inhibitors may cross-react with host proteases involved in dentinogenesis or enamel formation during critical developmental windows.
-
Recommendation: Avoid GC376 in kittens < 4 months old unless no other option exists.
Injection Site Reactions (GS-441524)
GS-441524 is difficult to solubilize. Formulations often require low pH (acidity) and high percentages of propylene glycol or ethanol.
-
Consequence: Injection site pain, sores, and "eschar" formation are common.
-
Mitigation: Oral formulations of GS-441524 have become the preferred route, showing equivalent efficacy to subcutaneous injections without the dermal toxicity.
Experimental Protocols for Validation
For researchers validating these compounds, the following protocols ensure data integrity.
Protocol A: In Vitro Efficacy (EC50 Determination)
Objective: Determine the concentration required to inhibit 50% of viral replication.
-
Cell Line: CRFK (Crumandell-Rees Feline Kidney) cells.
-
Infection: Inoculate with FIPV (Strain 79-1146 or Black) at MOI 0.05.
-
Treatment: Add serial dilutions of GC376 or GS-441524 (0.01 µM to 100 µM) 1 hour post-infection.
-
Readout (Self-Validating Step): Do not rely solely on CPE (Cytopathic Effect). Use RT-qPCR targeting the viral N-gene at 24h post-infection.
-
Validation: The untreated control must show >4 log increase in viral RNA. The mock-infected control must show no amplification.
-
-
Calculation: Plot % inhibition vs. Log[Concentration] using non-linear regression (4-parameter logistic curve).
Protocol B: In Vivo CNS Penetration (Pharmacokinetics)
Objective: Assess the drug's ability to cross the BBB.[2][5]
-
Subjects: Healthy SPF cats (n=3 per arm).
-
Dosing: Administer 10 mg/kg SC of GS-441524 or GC376.
-
Sampling:
-
Plasma: 0.5, 1, 2, 4, 8, 12, 24h.
-
CSF (Cerebrospinal Fluid): Perform cisternal tap at Tmax (approx. 2h post-dose).
-
-
Analysis: LC-MS/MS quantification.
-
Metric: Calculate the CSF:Plasma ratio .
-
Target: A ratio > 0.2 usually indicates therapeutic potential for CNS viral infections.
-
Clinical Decision Framework
When should a researcher or clinician choose one over the other? The following logic tree guides the selection process.
Caption: Figure 2.[3][6] Clinical Decision Matrix. GS-441524 is the primary choice for Neuro and Pediatric cases. GC376 is reserved for adult, non-neuro cases or combination protocols.
Conclusion
While both drugs represented a paradigm shift in feline virology, GS-441524 is the superior monotherapy candidate due to its safety profile in kittens and efficacy in neurological cases. GC376 remains a vital tool in the arsenal, specifically for combination therapies (GS+GC) to shorten treatment duration (as seen in recent studies reducing treatment to 4-6 weeks) or to combat emerging resistance to nucleoside analogs.
References
-
Pedersen, N. C., et al. (2018). Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis. Journal of Feline Medicine and Surgery.
-
Pedersen, N. C., et al. (2019). Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis. Journal of Feline Medicine and Surgery.
-
Dickinson, P. J., et al. (2020). Antiviral treatment using the adenosine nucleoside analogue GS-441524 in cats with clinically diagnosed neurological feline infectious peritonitis. Journal of Veterinary Internal Medicine.
-
Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology.
-
Kim, Y., et al. (2016). Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor. PLoS Pathogens.
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Introduction: A Dual-Pronged Strategy Against Viral Replication
An In-Depth Technical Guide to the Synergistic Antiviral Effects of GC376 and Remdesivir
The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the rapid development of effective antiviral therapies. While monotherapy can be effective, combination therapy, which targets multiple, essential viral processes simultaneously, offers a compelling strategy to enhance efficacy and mitigate the development of drug resistance.[1] This guide focuses on the synergistic potential of combining two potent antiviral compounds, GC376 and Remdesivir, which inhibit distinct and critical stages of the coronavirus life cycle.
GC376 is a preclinical, dipeptide-based protease inhibitor that targets the main protease (Mpro or 3CLpro), an enzyme crucial for processing viral polyproteins into functional units.[1][2] Remdesivir is a nucleotide analog prodrug that, in its active triphosphate form, targets the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[3][4] By disrupting both protein maturation and genome replication, this combination holds the promise of a powerful synergistic effect, overwhelming the virus's ability to propagate. This guide provides a detailed examination of their mechanisms, a robust framework for experimentally validating their synergy, and protocols for conducting the necessary assays.
Part 1: Intercepting the Viral Life Cycle: Mechanisms of Action
To understand the basis for synergy, it is crucial to first understand the independent mechanisms by which GC376 and Remdesivir operate. Both compounds are prodrugs, meaning they are administered in an inactive form and are converted to their active forms within the host cell.
-
GC376: Halting Viral Protein Maturation: GC376 is a prodrug of GC373.[5] Upon entering the cell, it is converted to its active aldehyde form, which acts as a potent inhibitor of the main protease (Mpro). Mpro is essential for cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that form the replication-transcription complex.[6] The active form of GC376 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, effectively blocking its function.[2][6] This inhibition prevents the maturation of viral proteins, thereby arresting the entire replication process.[7]
-
Remdesivir: Terminating Viral Genome Replication: Remdesivir is an adenosine nucleotide analog.[8] After diffusing into the cell, it undergoes a multi-step metabolic conversion to its active triphosphate form (RDV-TP).[8][9] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp).[10][11] The incorporation of RDV-TP does not cause immediate chain termination; rather, it allows for the addition of a few more nucleotides before halting RNA synthesis, a mechanism known as "delayed chain termination".[8][10] This action effectively stops the replication of the viral genome.
The distinct and essential targets of these two drugs within the viral replication cycle provide a strong rationale for their combined use.
Part 2: A Framework for Assessing Antiviral Synergy
To quantitatively assess the interaction between GC376 and Remdesivir, a systematic experimental approach is required. The goal is to determine whether their combined effect is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum).
Core Principles and Experimental Logic
The cornerstone of this analysis is the checkerboard assay , a two-dimensional dilution method used to test various concentrations of two drugs simultaneously.[12] The results are then analyzed to calculate a Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index . These indices provide a quantitative measure of the drug interaction. According to the Chou-Talalay method, which is based on the mass-action law, the CI value is interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
The experimental workflow is designed to be self-validating, beginning with the characterization of each compound individually before evaluating them in combination.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the necessary experiments. It is critical to perform these assays with appropriate controls, including cell-only (no drug, no virus), virus-only (no drug), and drug-only controls.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol uses the MTT assay to measure the effect of the compounds on host cell viability.[13]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of GC376 and Remdesivir separately in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells, in triplicate. Include untreated cell control wells (100% viability) and blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and using non-linear regression analysis.[13]
Protocol 2: Determination of 50% Effective Concentration (EC50) via Plaque Reduction Assay
This assay quantifies the concentration of each drug required to reduce the number of viral plaques by 50%.[14][15]
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.[16]
-
Virus Dilution: Prepare a viral stock dilution that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the virus dilution with an equal volume of serial dilutions of each drug (GC376 or Remdesivir) for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Incubate for 1-2 hours to allow for viral adsorption.[14]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.6% agarose or Avicel) mixed with the corresponding drug concentration to restrict secondary plaque formation.[15]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a crystal violet solution to visualize and count the plaques.[15][17]
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 is determined by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 3: Checkerboard Assay for Synergy Assessment
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of GC376. Along the y-axis, prepare serial dilutions of Remdesivir. This creates a matrix of combination concentrations.[12][18] Include wells with each drug alone (for EC50 confirmation) and a virus control (no drugs).
-
Infection: Add a standardized amount of virus (e.g., a pre-determined multiplicity of infection, MOI) to each well containing the drug combinations.
-
Incubation: Incubate the plate for a period sufficient to observe a cytopathic effect (CPE), typically 48-72 hours.
-
Assay Readout: Quantify the viral inhibition in each well. This can be done by measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) or by another method like quantifying viral RNA via RT-qPCR.
-
Data Collection: Record the percentage of viral inhibition for each concentration of GC376, Remdesivir, and their combinations.
Protocol 4: Data Analysis of Synergistic Effects
The data from the checkerboard assay can be analyzed using specialized software like CompuSyn, which is based on the Chou-Talalay method.[19][20][21]
-
Data Entry: Input the dose-response data for GC376 alone, Remdesivir alone, and the fixed-ratio combinations into the software.
-
Automated Analysis: The software will generate dose-effect curves and calculate key parameters.
-
CI Calculation: The primary output is the Combination Index (CI) value at different effect levels (e.g., Fa = 0.5 for 50% inhibition, Fa = 0.75 for 75% inhibition, etc.).
-
Report Generation: The software generates a report including plots like the Fa-CI plot (fraction affected vs. CI), which visualizes whether the combination is synergistic across a range of effect levels.[19]
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for interpreting the results of synergy studies.
Individual Compound Activity
The initial characterization of each drug should be summarized in a table. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the drug's therapeutic window.[22] A higher SI value (typically ≥10) is desirable, indicating that the drug is effective at concentrations far below those that cause host cell toxicity.[22]
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of Individual Compounds against SARS-CoV-2
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| GC376 | Mpro | 0.95 | >100 | >105 |
| Remdesivir | RdRp | 0.65 | >80 | >123 |
Note: Values are hypothetical and for illustrative purposes.
Combination Synergy Analysis
The results from the synergy analysis should be presented in a table that clearly shows the Combination Index (CI) at different levels of viral inhibition. This demonstrates whether the synergy holds true at clinically relevant levels of efficacy.
Table 2: Hypothetical Combination Index (CI) Values for GC376 and Remdesivir
| Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| EC50 (Fa = 0.50) | 0.45 | Synergy |
| EC75 (Fa = 0.75) | 0.38 | Synergy |
| EC90 (Fa = 0.90) | 0.31 | Strong Synergy |
Note: CI < 1 indicates synergy. Values are hypothetical.
Conclusion and Future Directions
The combination of GC376 and Remdesivir represents a rational and promising therapeutic strategy against coronaviruses like SARS-CoV-2. By targeting two distinct, essential viral enzymes—the main protease and the RNA-dependent RNA polymerase—this dual-pronged approach has a strong mechanistic basis for achieving synergy.[1][23] The experimental framework detailed in this guide provides a robust methodology for quantifying this synergy, from initial single-agent characterization to combination analysis using the checkerboard method and Combination Index calculations.
The data from such studies can validate the enhanced potency and potential for dose reduction afforded by this combination, which could lead to improved therapeutic outcomes and a lower risk of side effects. Positive in vitro results would provide a strong impetus for advancing this combination into preclinical animal models and, ultimately, human clinical trials.
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European Pharmaceutical Review. Second mechanism of action discovered for COVID-19 drug remdesivir. 2021 May 11. [Link]
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Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeutic option for the COVID-19. Travel Medicine and Infectious Disease. 2020 Mar-Apr;34:101615. [Link]
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Vuong W, Khan MB, Fischer C, Arutyunova E, Lamer T, Shields J, Saffran HA, McKay RT, van Belkum MJ, Joyce MA, Lemieux MJ. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis. The Lancet Microbe. 2020 Dec;1(8):e323. [Link]
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Dembitsky VM, Gloriozova TA, Poroikov VV. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. 2022 Jan;1864(1):183777. [Link]
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Gordon CJ, Tchesnokov EP, Woolner E, Perry JK, Feng JY, Porter DP, Götte M. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. The Journal of Biological Chemistry. 2020 May;295(20):6785-6797. [Link]
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Arutyunova E, Saffran HA, Lamer T, Shields J, Tchesnokov EP, Götte M, Vederas JC, Lemieux MJ. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. Frontiers in Molecular Biosciences. 2022 Feb 23;9:823528. [Link]
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Nguyen T, Duong T, Nguyen T, Pham P, Nguyen T, Nguyen TT, Nguyen T, Le L. Remdesivir Strongly Binds to Both RNA-Dependent RNA Polymerase and Main Protease of SARS-CoV-2: Evidence from Molecular Simulations. The Journal of Physical Chemistry B. 2020 Dec 2;124(50):11437-11446. [Link]
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Kumar V, Kar P, Shuaib M, Ansari A, Srivastava S, Singh S, Hassan MI. Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations. Frontiers in Molecular Biosciences. 2021 Jul 6;8:661330. [Link]
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El-Sayed R, El-Ghareeb D, El-Kenawy A. Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Taylor & Francis Online. 2020 Oct 28. [Link]
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Vuong W, Saffran HA, Lamer T, Arutyunova E, Tchesnokov EP, Götte M, Vederas JC, Lemieux MJ. N-Terminal finger stabilizes the reversible feline drug GC376 in SARS-CoV-2 Mpro. bioRxiv. 2021 Feb 16. [Link]
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Safety Operating Guide
Personal protective equipment for handling (2R,|AR)-GC376
Executive Safety Assessment: The "Prodrug" Factor
As researchers, we often categorize inhibitors by their target, but for safety, we must categorize them by their reactivity. (2R, AR)-GC376 is not merely a static molecule; it is a bisulfite adduct prodrug that converts in aqueous solution to the active aldehyde form (GC373). This aldehyde covalently binds to the cysteine residue (Cys145 in SARS-CoV-2 Mpro) of the target protease.[1]
The Safety Implication: Because this compound is designed to form covalent bonds with biological thiols, it possesses a theoretical risk of off-target reactivity with host proteins (e.g., skin or mucosal cysteine residues). While animal studies suggest a favorable safety profile, laboratory handling requires a "Universal Precaution" approach , treating the pure powder as a potent sensitizer and irritant.
Hazard Identification & Risk Profile
Before selecting PPE, we must define the specific vectors of exposure.
| Hazard Vector | Description | Risk Level | Causality |
| Inhalation | Fine, hygroscopic powder. | High | The bisulfite adduct is often a light, electrostatic powder. Inhalation delivers the active compound directly to highly vascularized lung tissue. |
| Dermal (Solid) | Direct contact with powder. | Moderate | Potential for contact dermatitis or sensitization. |
| Dermal (Liquid) | Solubilized in DMSO . | Critical | DMSO is a permeation enhancer. It will carry dissolved GC376 through nitrile gloves and skin barriers into the bloodstream within minutes. |
| Ocular | Dust or splash.[2][3][4][5][6] | High | Aldehydes are potent ocular irritants. |
The PPE Matrix: A Tiered Defense System
Standard BSL-1 PPE is insufficient for the preparation phase of GC376. Use this tiered matrix to select the correct equipment for your specific workflow.
Tier 1: Preparation (Weighing & Solubilization)
Status: Highest Risk (Concentrated Active Pharmaceutical Ingredient)
-
Respiratory: Chemical Fume Hood (Certified face velocity >100 fpm). Note: If a hood is unavailable, a fit-tested N95 or P100 respirator is mandatory.
-
Hand Protection: Double-gloving protocol.
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer:Butyl Rubber or thick Nitrile (8 mil).
-
Logic: Standard thin nitrile is permeable to DMSO in <10 minutes.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.
-
Body: Lab coat (buttoned to neck) + Tyvek sleeve covers (optional but recommended to bridge the glove-cuff gap).
Tier 2: Experimental Application (Diluted Aqueous Solutions)
Status: Moderate Risk (Micromolar concentrations)
-
Respiratory: General lab ventilation is usually sufficient; work in a Biosafety Cabinet (BSC) if handling viral agents.
-
Hand Protection: Standard Nitrile gloves (Inspect for micro-tears).
-
Eye Protection: Safety glasses with side shields.
Operational Protocol: Self-Validating Workflows
This section details the "How-To" with built-in validation steps to ensure safety and compound integrity.
Phase A: Receiving & Storage (The Hygroscopic Check)
GC376 is hygroscopic.[4][7] Moisture absorption hydrolyzes the bisulfite adduct prematurely, reducing potency.
-
Inspect: Upon arrival, check the vial. The powder should be loose and white. If it is clumped or yellowed, seal integrity may be compromised.
-
Store: Keep at -20°C with desiccant.
-
Equilibrate: Critical Step. Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder, which would catalyze degradation.
Phase B: Solubilization (The DMSO Control Point)
Most protocols require a stock solution in DMSO (Dimethyl Sulfoxide).
-
Setup: Place a chemically resistant tray (spill containment) inside the fume hood.
-
Weighing: Use an antistatic gun if available. Static charge can cause the light powder to "jump" onto gloves.
-
Solvent Addition: Add DMSO slowly.
-
Validation: The solution should be clear. If it appears cloudy or colloidal at high concentrations (>50 mM), sonication may be required.
-
Safety Check: Change outer gloves immediately if any drop touches them. Do not wait for a sensation of wetness.
-
Phase C: Spill Response
-
Powder Spill: Do not sweep. Cover with wet paper towels (to prevent dust generation), then wipe up.
-
DMSO Solution Spill: Cover with absorbent pads. Clean the area with 70% ethanol, then water. Treat all cleanup materials as hazardous chemical waste.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) where safety risks are highest.
Caption: Operational workflow highlighting the "Critical PPE Zone" where double-gloving and fume hood use are mandatory due to inhalation and permeation risks.
Disposal: The Dual-Stream Logic
Disposal procedures depend on whether the drug was used in a viral assay or remains a chemical stock.
| Waste Stream | Condition | Disposal Method |
| Chemical Waste | Unused stock solutions (DMSO), expired powder, contaminated wipes. | High-Temperature Incineration. Label as "Toxic Organic Waste" containing sulfoxides and aldehydes. Do not pour down drains.[3][4][7] |
| Biohazard Waste | Media containing GC376 and viral particles (e.g., SARS-CoV-2, FIPV). | Autoclave or Chemical Deactivation. The presence of the virus dictates the disposal method. GC376 itself does not interfere with standard autoclaving protocols. |
References
-
Vuong, W., et al. (2020).[1] Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication. Nature Communications. Retrieved from [Link]
-
University of Washington EH&S. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).[8] Retrieved from [Link]
-
World Health Organization (WHO). (2020). Laboratory biosafety guidance related to coronavirus disease (COVID-19).[4][5][6][8] Retrieved from [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. covid-19.moh.gov.my [covid-19.moh.gov.my]
- 6. ethz.ch [ethz.ch]
- 7. carlroth.com [carlroth.com]
- 8. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
